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Compound of Interest

Compound Name: 6-Bromooxazolo[5,4-b]pyridine

Cat. No.: B1526990

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds
form the backbone of a vast array of functional molecules. Among these, the oxazolopyridine
core has emerged as a "privileged structure” due to its presence in numerous biologically
active compounds. This guide focuses on a specific, highly functionalized derivative: 6-
Bromooxazolo[5,4-b]pyridine.

This molecule is not merely an inert scaffold; it is a precision tool for synthetic chemists. The
fusion of the electron-rich oxazole ring with the pyridine moiety creates a unique electronic
environment, while the strategically placed bromine atom at the 6-position serves as a versatile
synthetic handle. Its primary utility lies in its role as a key building block, particularly in the
synthesis of complex molecules for drug discovery, where it has been identified as a
component for creating protein degraders.[1] This guide provides an in-depth analysis of its
structure, properties, a proposed synthesis pathway, and its critical applications in advanced
chemical synthesis.

It is crucial to distinguish 6-Bromooxazolo[5,4-b]pyridine (CAS: 886372-90-3) from its isomer,
6-Bromooxazolo[4,5-b]pyridine (CAS: 1260863-86-2). While they share some characteristics,
their distinct connectivity leads to different chemical properties and biological activities. This
document is exclusively dedicated to the [5,4-b] isomer.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 6-Bromooxazolo[5,4-b]pyridine are summarized below.
This data is essential for experimental design, including reaction setup, solvent selection, and
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safety considerations.

Property Value Source(s)
CAS Number 886372-90-3 [1]
Molecular Formula CeH3BrN20 [1]
Molecular Weight 199.00 g/mol [1]
Appearance Prf;!icted to be a crystalline 2]

soli

Low solubility in water; soluble
Solubility in organic solvents like DMSO [2]
and DMF.

o Harmful if swallowed, in
Hazard Identification _ _ . [3]
contact with skin, or if inhaled.

Note: Some properties are extrapolated from the closely related [4,5-b] isomer due to limited
public data on the [5,4-b] isomer.

Proposed Synthesis and Mechanistic Rationale

A definitive, peer-reviewed synthesis protocol for 6-Bromooxazolo[5,4-b]pyridine is not
readily available in the public domain. However, based on established principles of heterocyclic
chemistry, a robust synthetic route can be proposed. The key strategic step is the formation of
the oxazole ring from an ortho-functionalized pyridine precursor. The most logical precursor for
the oxazolo[5,4-b]pyridine core is a 3-amino-2-hydroxypyridine derivative.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 3-
amino-2-hydroxypyridine.

o Regioselective Bromination: The pyridine ring is first activated by the hydroxyl and amino
groups, making it susceptible to electrophilic aromatic substitution. The challenge lies in
achieving regioselectivity. The 5-position (para to the hydroxyl group and ortho to the amino
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group) is highly activated. To achieve bromination at the desired 6-position, a
blocking/directing group strategy or careful control of reaction conditions may be necessary.
However, a more direct approach involves using a brominated precursor. A plausible starting
material is 5-bromo-3-amino-2-hydroxypyridine.

e Oxazole Ring Formation (Cyclization): The ortho-amino and hydroxyl groups are perfectly
positioned for cyclization to form the fused oxazole ring. This is typically achieved by reacting
with a one-carbon synthon under dehydrating conditions.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromooxazolo[5,4-b]pyridine from 5-Bromo-3-amino-2-
hydroxypyridine

e Reactants:
o 5-Bromo-3-amino-2-hydroxypyridine (1.0 eq)
o Triethyl orthoformate (excess, serves as reagent and solvent)
o p-Toluenesulfonic acid (catalytic amount)

e Procedure:

o To a round-bottom flask equipped with a reflux condenser, add 5-Bromo-3-amino-2-
hydroxypyridine.

o Add an excess of triethyl orthoformate.

o Add a catalytic amount of p-toluenesulfonic acid to protonate the orthoformate, making it a
better electrophile.

o Heat the reaction mixture to reflux for several hours. The progress can be monitored by
Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature.

o Remove the excess triethyl orthoformate under reduced pressure.
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o The resulting crude product can be purified by column chromatography on silica gel to
yield 6-Bromooxazolo[5,4-b]pyridine.

o Causality and Justification:

o Triethyl orthoformate is chosen as it serves as both the source of the C2 carbon of the
oxazole ring and as a dehydrating agent, driving the reaction towards the cyclized product.

o p-Toluenesulfonic acid is a crucial acid catalyst. It protonates the orthoformate, which is
then attacked by the nucleophilic amino group. Subsequent intramolecular attack by the
hydroxyl group, followed by elimination of ethanol, leads to the aromatic oxazole ring. This
is a classic and efficient method for constructing such fused heterocycles.[4]
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Caption: Proposed synthesis workflow for 6-Bromooxazolo[5,4-b]pyridine.

Chemical Reactivity and Synthetic Utility

The true value of 6-Bromooxazolo[5,4-b]pyridine lies in its predictable and versatile reactivity,
which allows for its incorporation into more complex molecular architectures.

The Bromo-Substituent: A Gateway for Cross-Coupling

The bromine atom at the 6-position is the molecule's primary reactive site for carbon-carbon
and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed
cross-coupling reactions.

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block. It
allows for the formation of a C-C bond between the pyridine core and a wide variety of aryl or
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vinyl groups.[5][6]

e Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving
a Palladium(0) species.[7][8]

o Oxidative Addition: The catalytically active Pd(0) complex inserts into the carbon-bromine
bond of 6-Bromooxazolo[5,4-b]pyridine, forming a Pd(ll) intermediate. This is typically
the rate-determining step.

o Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid)
forms a boronate complex, which then transfers its organic moiety to the palladium center,
displacing the halide. The base is critical for activating the boronic acid.[7]

o Reductive Elimination: The two organic groups on the Pd(ll) center couple and are
eliminated, forming the final product and regenerating the Pd(0) catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1526990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Other important cross-coupling reactions include Buchwald-Hartwig amination (for C-N bond
formation) and Sonogashira coupling (for C-C alkyne formation), further expanding its synthetic
potential.

Applications in Medicinal Chemistry

The oxazolopyridine scaffold is a cornerstone in the development of kinase inhibitors and other
therapeutics.[2] The ability to diversify the 6-position of the core via cross-coupling allows for
the systematic exploration of the chemical space around the scaffold, which is a key strategy in
structure-activity relationship (SAR) studies.[2]

o Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of the enzyme. The
heterocyclic core of 6-Bromooxazolo[5,4-b]pyridine can act as a hinge-binding motif, while
the substituent introduced at the 6-position can be tailored to occupy adjacent hydrophobic
pockets, thereby enhancing potency and selectivity.[9]

o Protein Degraders: The molecule is explicitly marketed as a building block for protein
degraders.[1] In this context, it can be used as a core structure to link a protein-binding
ligand to an E3 ubiquitin ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC).
The versatility of the bromine handle allows for the straightforward attachment of linkers
essential for this application.

o Antitumor Agents: Related oxazolo[4,5-b]pyridine derivatives have been investigated as
novel antitumor agents that target human DNA topoisomerase lla, indicating a potential
avenue of research for the [5,4-b] isomer.[10]

Conclusion

6-Bromooxazolo[5,4-b]pyridine is a high-value synthetic intermediate with significant
potential for researchers in drug discovery and materials science. Its well-defined structure,
combined with the versatile reactivity of the bromine substituent, makes it an ideal starting point
for the synthesis of diverse and complex molecular libraries. While a lack of extensive public
data necessitates careful characterization by the end-user, its utility in sophisticated
applications like palladium-catalyzed cross-coupling reactions and the construction of protein
degraders is clear. This guide provides the foundational knowledge required to strategically and
effectively incorporate this powerful building block into advanced research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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